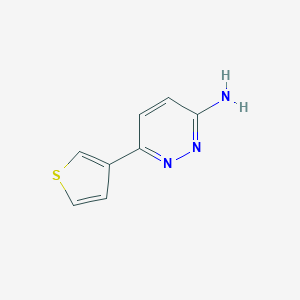

6-(Thiophen-3-yl)pyridazin-3-amine

Übersicht

Beschreibung

6-(Thiophen-3-yl)pyridazin-3-amine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound consists of a pyridazine ring substituted with a thiophene ring at the 6-position and an amine group at the 3-position, making it a versatile scaffold for drug development and other scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-3-yl)pyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

Another method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this approach, 3-bromo-6-(thiophen-2-yl)pyridazine is used as the halogenated coupling component, which is prepared by the reaction of thienylpyridazinone with phosphorus oxybromide . This method allows for the efficient synthesis of thienylpyridazine derivatives with high yields and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Thiophen-3-yl)pyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine and thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

The pyridazine ring system, including derivatives like 6-(Thiophen-3-yl)pyridazin-3-amine, has shown significant potential in anticancer drug development. The compound's structural features contribute to its ability to interact with biological targets effectively. For instance, pyridazine derivatives have been reported to exhibit moderate to high cytotoxicity against various human cancer cell lines, such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Mechanism of Action

Pyridazine compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and inhibition of specific signaling pathways. The unique physicochemical properties of the pyridazine ring, including hydrogen bonding and π-π stacking interactions, enhance their binding affinity to target proteins involved in cancer progression .

Molecular Recognition

Drug Design

The compound's ability to participate in molecular recognition processes makes it a valuable candidate in drug design. Its weak basicity and high dipole moment facilitate interactions with various biological macromolecules, which is crucial for developing effective therapeutic agents. Recent studies have highlighted the dual hydrogen-bonding capacity of pyridazine derivatives, which can improve selectivity and efficacy in drug-target interactions .

Inhibitors of Cyclooxygenase Enzymes

COX-2 Inhibition

Research indicates that pyridazine derivatives can serve as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. For example, a study demonstrated that certain synthesized pyridazine compounds exhibited COX-2 inhibitory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This suggests potential applications in developing anti-inflammatory medications.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that incorporate thiophene moieties into the pyridazine framework. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 6-(Thiophen-3-yl)pyridazin-3-amine is primarily based on its ability to interact with specific molecular targets and pathways. For example, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to antiplatelet and anticoagulant effects. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

6-(Thiophen-3-yl)pyridazin-3-amine can be compared with other similar compounds, such as:

Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.

Thienylpyridazine: A compound similar to this compound but with different substituents on the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazine and pyridazinone derivatives.

Biologische Aktivität

6-(Thiophen-3-yl)pyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiophene ring fused with a pyridazine moiety, which contributes to its unique pharmacological properties. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of both thiophene and pyridazine rings, which are known for their role in various biological activities. The molecular formula is , and it has a molecular weight of 181.22 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇N₃S |

| Molecular Weight | 181.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyridazine precursors. One common method includes the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde followed by cyclization and amination reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that derivatives of this compound demonstrated higher antibacterial activity compared to standard antibiotics .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including lung cancer (A549) and breast cancer (MDA-MB-231). The mechanism appears to involve the inhibition of specific kinases associated with cancer cell growth . The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| Hendradi et al. (2021) | A549 | 5 | Significant inhibition of cell growth |

| Abdelazem et al. (2016) | MDA-MB-231 | 6 | Effective against triple-negative breast cancer |

| Abduelkarem et al. (2020) | Various | Varies | Broad-spectrum anticancer activity |

Anti-inflammatory and Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models . Furthermore, antioxidant assays revealed that this compound effectively scavenges free radicals, suggesting potential applications in oxidative stress-related conditions .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases, disrupting signaling pathways essential for cancer cell survival.

- DNA Interaction : It has been suggested that the compound can intercalate into DNA, preventing replication and transcription processes.

- Cytokine Modulation : By modulating cytokine production, it reduces inflammatory responses.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Lung Cancer Treatment : A recent study demonstrated that derivatives of this compound significantly reduced tumor size in xenograft models of lung cancer .

- Antibacterial Therapy : Clinical trials are ongoing to evaluate its efficacy as an alternative treatment for resistant bacterial strains, showing promise as a novel antibiotic agent .

Eigenschaften

IUPAC Name |

6-thiophen-3-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCNZVHKKQNZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547972 | |

| Record name | 6-(Thiophen-3-yl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105538-02-1 | |

| Record name | 6-(Thiophen-3-yl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.